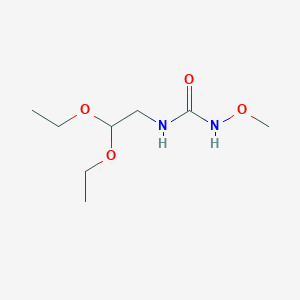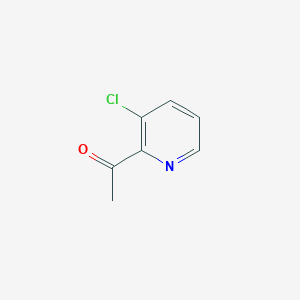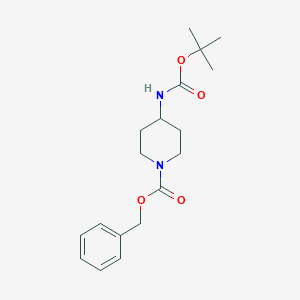
2-chloro-N-(2,4-dimethylphenyl)benzamide
Übersicht
Beschreibung
2-chloro-N-(2,4-dimethylphenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays an important role in the immune response, inflammation, and pain perception. A-438079 has shown promise as a potential therapeutic agent for a variety of conditions, including chronic pain, inflammatory diseases, and cancer.
Wirkmechanismus
2-chloro-N-(2,4-dimethylphenyl)benzamide works by blocking the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and chemokines. By inhibiting this receptor, 2-chloro-N-(2,4-dimethylphenyl)benzamide can reduce inflammation and pain. It may also have anti-tumor effects by inhibiting the release of ATP from cancer cells, which can stimulate tumor growth and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(2,4-dimethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce pain and inflammation. It may also have anti-tumor effects by inhibiting the release of ATP from cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(2,4-dimethylphenyl)benzamide is that it is a selective antagonist of the P2X7 receptor, which means that it does not affect other P2X receptors or other ion channels. This makes it a useful tool for studying the specific effects of P2X7 inhibition. However, like any experimental compound, 2-chloro-N-(2,4-dimethylphenyl)benzamide has limitations. It may have off-target effects or interact with other molecules in unexpected ways. Careful controls and validation experiments are necessary to ensure that the observed effects are due to P2X7 inhibition and not other factors.
Zukünftige Richtungen
There are many potential future directions for research on 2-chloro-N-(2,4-dimethylphenyl)benzamide and its effects on the P2X7 receptor. One area of interest is its potential as a therapeutic agent for chronic pain and inflammatory diseases. Further studies are needed to determine the optimal dosing and administration regimens for these conditions. Another area of interest is its potential as an anti-tumor agent. More research is needed to understand the mechanisms by which 2-chloro-N-(2,4-dimethylphenyl)benzamide inhibits tumor growth and metastasis, and to identify the types of cancer that may be most responsive to this treatment. Additionally, researchers may investigate the potential of 2-chloro-N-(2,4-dimethylphenyl)benzamide as a tool for studying the role of the P2X7 receptor in other physiological processes, such as immune function and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-chloro-N-(2,4-dimethylphenyl)benzamide involves several steps, starting with the reaction of 2,4-dimethylphenylamine and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This produces the intermediate 2-chloro-N-(2,4-dimethylphenyl)benzamide, which can be purified and further modified to produce the final compound. The synthesis of 2-chloro-N-(2,4-dimethylphenyl)benzamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,4-dimethylphenyl)benzamide has been extensively studied in vitro and in vivo for its effects on the P2X7 receptor and its potential therapeutic applications. In animal models, 2-chloro-N-(2,4-dimethylphenyl)benzamide has been shown to reduce pain and inflammation in conditions such as arthritis and neuropathic pain. It has also been investigated for its potential to inhibit tumor growth and metastasis in cancer.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKZERIJNNOPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304110 | |
| Record name | 2-chloro-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimethylphenyl)benzamide | |
CAS RN |
5362-14-1, 136925-91-2 | |
| Record name | 2-chloro-N-(2,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-2',4'-BENZOXYLIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[4.5]decane-8-carboxylic acid](/img/structure/B172430.png)
![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)










